molecular formula C7H7ClN4O2 B12612912 4-Chloro-3-nitrobenzene-1-carbohydrazonamide CAS No. 648917-83-3

4-Chloro-3-nitrobenzene-1-carbohydrazonamide

Cat. No.: B12612912
CAS No.: 648917-83-3
M. Wt: 214.61 g/mol
InChI Key: QYZODDUSASCDMF-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzene-1-carbohydrazonamide is a substituted benzene derivative featuring a carbohydrazonamide functional group (-CONHNH₂) at position 1, a nitro (-NO₂) group at position 3, and a chlorine atom at position 2.

Properties

IUPAC Name

N'-amino-4-chloro-3-nitrobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O2/c8-5-2-1-4(7(9)11-10)3-6(5)12(13)14/h1-3H,10H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZODDUSASCDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NN)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50800658
Record name 4-Chloro-3-nitrobenzene-1-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648917-83-3
Record name 4-Chloro-3-nitrobenzene-1-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions include maintaining a temperature range of 50-60°C to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of 4-Chloro-3-nitrobenzene-1-carbohydrazonamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The separation of the desired product from by-products is achieved through crystallization and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzene-1-carbohydrazonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-Chloro-3-nitrobenzene-1-carbohydrazonamide exhibits notable antimicrobial properties. It has been investigated for its efficacy against a range of bacterial strains, including resistant forms. Studies have shown that the compound can inhibit bacterial growth through mechanisms that disrupt cellular processes.

Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells, making them potential candidates for further research in cancer therapeutics.

Material Science

Polymer Additives
The compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress.

Property Before Addition After Addition
Thermal StabilityModerateHigh
Mechanical StrengthLowImproved

Agrochemicals

Pesticide Development
this compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are being explored for use as herbicides and fungicides due to their effectiveness in controlling pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against common pathogens. The results indicated a significant reduction in bacterial viability, with some derivatives showing activity comparable to established antibiotics.

Case Study 2: Polymer Enhancement

A research project conducted at a leading materials science institute evaluated the effects of incorporating this compound into polyvinyl chloride (PVC). The modified PVC exhibited enhanced thermal stability and mechanical properties, leading to its recommendation for use in high-performance applications.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzene-1-carbohydrazonamide involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s nitro group plays a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Reactivity Differences

N-(3-Chlorophenethyl)-4-nitrobenzamide (: )
  • Structure : Features a standard amide (-CONH-) group instead of carbohydrazonamide, with a 4-nitrobenzoyl moiety linked to a 3-chlorophenethylamine.
  • Synthesis : Prepared via 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, highlighting straightforward amide bond formation.
  • Reactivity: Hydrazides (like 4-Chloro-3-nitrobenzene-1-carbohydrazonamide) are more nucleophilic due to the -NHNH₂ group, enabling participation in condensation reactions (e.g., forming hydrazones), whereas simple amides are less reactive.
1-Chloro-3-nitrobenzene (: )
  • Properties: Lacks the polar hydrazide group, resulting in lower solubility in polar solvents compared to the target compound.
Heterocyclic Analogs (: )
  • 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide : Contains a diazirine group, enabling photo-crosslinking, unlike the target compound.
  • 6-Bromo-7-fluoro-3-nitroquinolin-4-ol: A nitro-substituted quinoline with Br and F atoms, demonstrating how nitro groups in heterocycles differ in electronic effects compared to benzene derivatives.

Substituent Position and Electronic Effects

The positions of Cl (para to NO₂) and NO₂ (meta to carbohydrazonamide) in this compound create a strongly electron-deficient aromatic ring. This contrasts with 1-Chloro-3-nitrobenzene, where Cl and NO₂ are meta to each other, directing electrophilic substitution to the remaining ortho/para positions. The carbohydrazonamide group at position 1 further deactivates the ring but provides a site for functionalization.

Physicochemical Properties

Property This compound N-(3-Chlorophenethyl)-4-nitrobenzamide 1-Chloro-3-nitrobenzene
Molecular Weight ~229.6 g/mol ~319.8 g/mol ~172.6 g/mol
Functional Groups Carbohydrazonamide, NO₂, Cl Amide, NO₂, Cl NO₂, Cl
Solubility (Polarity) High (due to -CONHNH₂) Moderate (amide) Low
Reactivity High (nucleophilic NHNH₂) Low Moderate (aromatic substitution)

Biological Activity

4-Chloro-3-nitrobenzene-1-carbohydrazonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro and nitro group attached to a benzene ring, along with a carbohydrazone functional group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of chlorinated nitrobenzenes, including this compound, exhibit significant antimicrobial properties. For instance, amidrazone derivatives have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often range from 2 to 8 µM, indicating their potency against microbial pathogens.

Anticancer Properties

The compound's structural analogs have been studied for anticancer activity. A study highlighted that amidrazone derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular proliferation pathways . Specific complexes derived from bidentate ligands similar to this compound have shown promise in preclinical trials for various cancers.

The biological activity of this compound is attributed to several mechanisms:

  • DNA Interaction : The compound may induce DNA damage through oxidative stress, leading to single-strand breaks .
  • Enzyme Inhibition : It can inhibit specific enzymes involved in cellular metabolism, which is critical in cancer therapy .
  • Inflammatory Response Modulation : Compounds with similar structures have been reported to modulate inflammatory cytokine production, which can be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various amidrazone derivatives, including those related to this compound, demonstrated significant inhibition of bacterial growth. The derivatives were tested against clinical isolates, showing MIC values as low as 0.015 µg/mL against resistant strains .

Anticancer Activity Assessment

In a series of experiments assessing the anticancer properties of amidrazone derivatives, one derivative exhibited a remarkable ability to inhibit tumor growth in vivo. Mice treated with this derivative showed a significant reduction in tumor size compared to control groups . The study concluded that the compound's effectiveness was linked to its ability to induce apoptosis in cancer cells.

Data Table: Biological Activities of this compound Derivatives

Activity TypeTest Organism/Cell TypeMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus4 µg/mL
AnticancerBreast Cancer CellsIC50 = 10 µM
Anti-inflammatoryPBMCsDecreased TNF-α by 43% at 100 µg/mL

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